![molecular formula C14H9N3O7 B14903052 3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B14903052.png)
3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid typically involves multi-step organic reactions One common method is the nitration of an aromatic compound followed by amide formationThe subsequent amide formation can be achieved by reacting the nitro-substituted aromatic compound with an amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions where the nitro group can be replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, although these are less common for nitro compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Reduction: Formation of 3-Amino-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its biological activity .
相似化合物的比较
Similar Compounds
3-Nitrobenzoic acid: Similar in structure but lacks the amide linkage.
2-Nitrobenzoic acid: Another nitro-substituted benzoic acid with different substitution pattern.
3-Nitroaniline: Contains a nitro group and an amino group but lacks the carboxylic acid functionality.
Uniqueness
3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid is unique due to the presence of both nitro and amide functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C14H9N3O7 |
|---|---|
分子量 |
331.24 g/mol |
IUPAC 名称 |
3-nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H9N3O7/c18-13(15-8-3-1-4-9(7-8)16(21)22)12-10(14(19)20)5-2-6-11(12)17(23)24/h1-7H,(H,15,18)(H,19,20) |
InChI 键 |
NSJWVLQJKXAOES-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





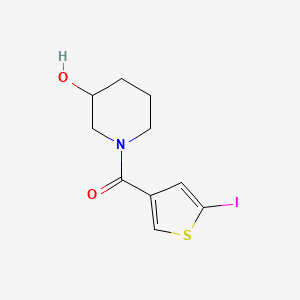
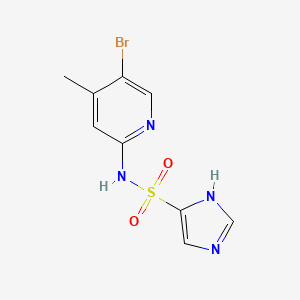
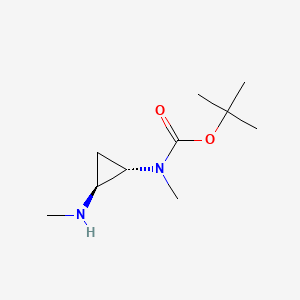
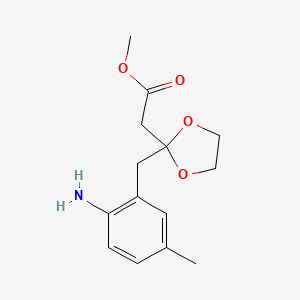
![5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14903020.png)
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid](/img/structure/B14903024.png)
![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)
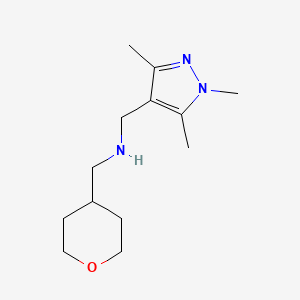
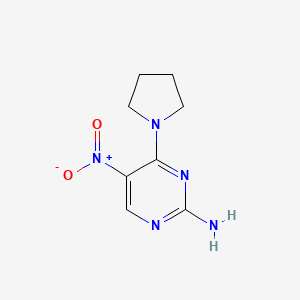
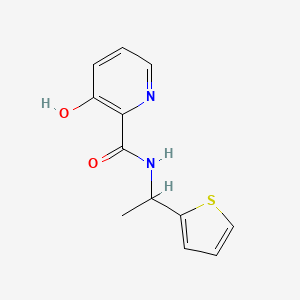
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)
